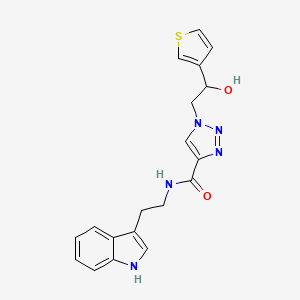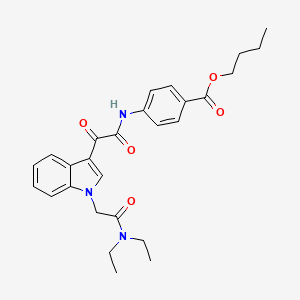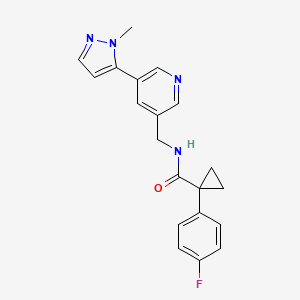![molecular formula C26H28N6O5 B2355790 Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189510-46-0](/img/structure/B2355790.png)
Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine or piperidine subunit has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .Applications De Recherche Scientifique
Comprehensive Analysis of Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate: Due to the complexity of the compound and the specificity of your request, direct information on its applications is not readily available. However, by examining the properties and known applications of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives, we can infer potential scientific research applications for this compound. Below are detailed sections focusing on unique applications based on the structure and pharmacological activities of related compounds.
Anticancer Activity
Quinoxaline derivatives have been identified as potent therapeutic agents with anticancer properties. They can function as intercalating agents that bind to DNA, disrupting its function and thereby inhibiting cancer cell growth .
Anti-HIV and Antiviral Properties
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising results in antiviral activity screenings, including potential anti-HIV properties .
Anti-inflammatory and Antibacterial Effects
These compounds have also been associated with anti-inflammatory and antibacterial effects, making them valuable in the development of new treatments for various inflammatory conditions and bacterial infections .
Antiallergic and Antioxidant Uses
The antiallergic and antioxidant capabilities of quinoxaline derivatives make them candidates for treating allergic reactions and preventing oxidative stress-related damage .
Therapeutic Drug Development
Quinoxaline-based commercial drugs like Erdafitinib and Brimodine are already in the market, indicating the potential of this compound in drug development .
Enzyme Inhibition for Disease Treatment
Derivatives have been designed as inhibitors for specific enzymes like VEGFR-2, which is involved in cancer angiogenesis. Blocking this pathway can suppress tumor growth .
Molecular Docking Studies
These compounds are often used in molecular docking studies to predict their interaction with biological targets, which is crucial in drug design .
Pharmacological Research
In vivo studies using animal models are conducted to determine the potency and therapeutic index of synthesized compounds for various diseases .
Orientations Futures
The future directions for this compound could involve further exploration of its potential as an antiviral and antimicrobial agent, given the promising properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Additionally, the influence of different substituents on the compound’s properties and bioactivity could be investigated .
Propriétés
IUPAC Name |
ethyl 1-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5/c1-3-37-25(34)17-11-13-30(14-12-17)23-24-29-31(16-22(33)27-18-7-6-8-19(15-18)36-2)26(35)32(24)21-10-5-4-9-20(21)28-23/h4-10,15,17H,3,11-14,16H2,1-2H3,(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYNMQBVZELLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2355712.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)



![1-Methyl-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide](/img/structure/B2355726.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355729.png)
![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]oxirane-2-carboxamide](/img/structure/B2355730.png)